molecular formula C18H14N4S B2366321 6-(Benzylthio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 852372-82-8

6-(Benzylthio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2366321
CAS No.: 852372-82-8
M. Wt: 318.4
InChI Key: XZUBQBSZTWSKSB-UHFFFAOYSA-N
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Description

6-(Benzylthio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS 852372-82-8) is a chemical compound with the molecular formula C18H14N4S and a molecular weight of 318.4 . It belongs to the triazolopyridazine chemical class, a scaffold of significant interest in medicinal chemistry and drug discovery due to its diverse biological activities . The triazolopyridazine core is recognized as a privileged structure in pharmaceutical research. Scientific studies on related analogues have demonstrated that this scaffold can be engineered to interact with key biological targets. For instance, certain triazolo-pyridazine derivatives have been identified as effective Dipeptidyl peptidase-4 (DPP-4) inhibitors with potential as anti-diabetic medications and have shown promising insulinotropic and antioxidant activities . Other research has explored 3,6-diaryl-substituted versions of this scaffold as rigid analogues of combretastatin A-4, which exhibit potent antiproliferative effects by inhibiting tubulin polymerization and disrupting microtubule dynamics, thereby arresting the cell cycle at the G2/M phase . Historically, some 6-substituted triazolopyridazines have also shown anxiolytic activity in preclinical models . The benzylthio moiety at the 6-position makes this compound a valuable intermediate for further chemical exploration and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not approved for human, diagnostic, or therapeutic use.

Properties

IUPAC Name

6-benzylsulfanyl-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4S/c1-3-7-14(8-4-1)13-23-17-12-11-16-19-20-18(22(16)21-17)15-9-5-2-6-10-15/h1-12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUBQBSZTWSKSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

Cyclocondensation with Hydrazine Derivatives

The triazolo[4,3-b]pyridazine core is typically constructed via cyclocondensation of hydrazine derivatives with substituted pyridazines. For example, 3-chloro-6-phenylpyridazine reacts with hydrazine monohydrate to yield 3-hydrazino-6-phenylpyridazine, which undergoes cyclization with chloroacetyl chloride to form the triazolo ring. Adapting this method, 6-chloro-3-phenylpyridazine could serve as the starting material. Subsequent hydrazination at position 3 followed by cyclization with a carbonylating agent (e.g., chloroacetic acid) would yield the triazolo[4,3-b]pyridazine core with a chlorine atom at position 6.

Key Reaction Steps:
  • Hydrazination :
    $$ \text{6-Chloro-3-phenylpyridazine} + \text{Hydrazine monohydrate} \rightarrow \text{3-Hydrazino-6-chloropyridazine} $$
    This step is typically conducted in refluxing n-butyl alcohol, yielding the hydrazino intermediate in high purity.

  • Cyclization :
    $$ \text{3-Hydrazino-6-chloropyridazine} + \text{Chloroacetyl chloride} \rightarrow \text{3-Chloro-6-phenyl-triazolo[4,3-b]pyridazine} $$
    The reaction proceeds in tetrahydrofuran at room temperature, with the chlorine atom retained at position 6 for subsequent functionalization.

Nucleophilic Substitution of Halogenated Intermediates

The chlorine atom at position 6 in the triazolo[4,3-b]pyridazine intermediate is amenable to nucleophilic substitution with benzylthiol. This reaction is facilitated by a strong base (e.g., sodium hydride) in anhydrous dimethylformamide (DMF) at 60–80°C.

Key Reaction Step:

$$ \text{3-Chloro-6-phenyl-triazolo[4,3-b]pyridazine} + \text{Benzylthiol} \xrightarrow{\text{NaH, DMF}} \text{6-(Benzylthio)-3-phenyl-triazolo[4,3-b]pyridazine} $$
This method mirrors the synthesis of 3-(benzylthio)-6-(pyridin-4-yl)-triazolo[4,3-b]pyridazine, where thiolate anions displace halogens efficiently.

Alternative Methods: Direct Thiolation and Cyclization

An alternative route involves introducing the benzylthio group prior to triazolo ring formation. For instance, 6-mercapto-3-phenylpyridazine can be benzylated using benzyl bromide, followed by cyclization with hydrazine derivatives.

Key Reaction Steps:
  • Benzylation :
    $$ \text{6-Mercapto-3-phenylpyridazine} + \text{Benzyl bromide} \rightarrow \text{6-(Benzylthio)-3-phenylpyridazine} $$
    Conducted in ethanol with potassium carbonate as the base, this step achieves high yields.

  • Cyclization :
    $$ \text{6-(Benzylthio)-3-phenylpyridazine} + \text{Hydrazine hydrate} \xrightarrow{\text{Reflux}} \text{6-(Benzylthio)-3-phenyl-triazolo[4,3-b]pyridazine} $$
    This method parallels the synthesis ofthiazolo[4,5-d]pyridazin-4(5H)-ones, where hydrazine facilitates ring closure.

Reaction Conditions and Optimization

Solvent and Temperature Effects

  • Cyclocondensation : Optimal yields (78–87%) are achieved in polar aprotic solvents (e.g., DMF) at reflux temperatures.
  • Nucleophilic Substitution : Reactions in DMF at 80°C for 6–8 hours provide substitution efficiencies >90%.

Catalytic and Stoichiometric Considerations

  • Base Selection : Sodium hydride outperforms weaker bases (e.g., K₂CO₃) in thiolate anion generation, minimizing side reactions.
  • Hydrazine Stoichiometry : A two-fold excess of hydrazine hydrate ensures complete cyclization.

Analytical Characterization

The target compound is characterized by:

  • 1H-NMR : Aromatic protons (δ 7.2–8.1 ppm), benzylthio methylene (δ 4.3–4.5 ppm).
  • 13C-NMR : Triazolo ring carbons (δ 145–160 ppm), benzylthio carbon (δ 35–40 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 343 (calculated for C₁₉H₁₄N₄S).
Table 1: Comparative Data for Analogous Compounds
Compound Yield (%) Melting Point (°C) Reference
3-(Benzylthio)-6-(pyridin-4-yl)-triazolo[4,3-b]pyridazine 85 238–240
7-Phenyl-thiazolo[4,5-d]pyridazin-4-one 82 142–143
6-Phenyl-1,2,4-triazolo[4,3-b]pyridazine 90 119–121

Chemical Reactions Analysis

Types of Reactions

6-(Benzylthio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a suitable base.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, dicarbonyl compounds, and various oxidizing and reducing agents . The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce the corresponding amines or alcohols .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique combination of a triazole and pyridazine moiety with a benzylthio group, which significantly influences its chemical behavior. The synthesis of 6-(Benzylthio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves several steps including:

  • Formation of the Triazole Ring : The initial step often includes the reaction of hydrazine derivatives with isothiocyanates.
  • Substitution Reactions : The benzylthio group can undergo nucleophilic substitution reactions at the benzylic carbon atom with various nucleophiles, allowing for further derivatization of the compound.

The ability to modify the benzylthio group enhances the potential for creating derivatives with improved biological activity or altered physicochemical properties .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Compounds containing the triazole structure have shown significant antibacterial and antifungal activities. For instance, derivatives of similar triazole compounds have been reported to possess antimicrobial effects comparable to established antibiotics .
  • Anticancer Activity : The compound has been evaluated for its anticancer properties. Studies have suggested that triazole derivatives can induce apoptosis in cancer cell lines through various mechanisms including inhibition of key molecular targets such as PARP-1 and EGFR .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound or its derivatives:

  • Antifungal Activity Study : A series of mercapto-substituted triazoles were synthesized and screened for antifungal activity. Compounds derived from similar structures exhibited potent antifungal effects against various pathogens .
  • Anticancer Research : A novel series of triazolo derivatives were synthesized and tested against human cancer cell lines. Results indicated that certain compounds showed significant cytotoxicity and induced apoptosis in cancer cells .
  • Antimicrobial Screening : Research involving the screening of various triazole derivatives revealed that some compounds exhibited promising antibacterial activity against pathogenic bacteria .

Comparative Analysis of Related Compounds

To better understand the potential applications of this compound, a comparison with related compounds is useful:

Compound NameStructure FeaturesBiological Activity
3-Amino-5-phenyl-[1,2,4]triazolo[4,3-b]pyridazineAmino group on triazoleAntiproliferative
5-(Benzothiazol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazineBenzothiazole moietyAntimicrobial
6-(Phenethylthio)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazinePhenethylthio groupAnticancer

Mechanism of Action

The mechanism of action of 6-(Benzylthio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain protein kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of triazolo[4,3-b]pyridazine derivatives are heavily influenced by substituents at the 3- and 6-positions. Below is a systematic comparison with structurally related compounds:

Substituent Effects on Enzyme Inhibition

  • 6-[(4-Chlorophenyl)thio]-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS 289661-47-8) Structure: Differs from the target compound by a 4-chlorophenylthio group instead of benzylthio. Molecular Weight: 338.814 vs. ~344 (estimated for the target compound).
  • (R)-3-(2,5-Dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine (Compound 18)

    • Structure : Bulky alkoxy substituents at both positions.
    • Activity : Potent PDE4 inhibitor (IC50 < 10 nM) with >100-fold selectivity over other PDE isoforms. Docking studies suggest the catechol diether moiety enhances isoform specificity .
    • Key Difference : Polar substituents improve solubility and target engagement compared to benzylthio .

Receptor Modulation: GABAA Agonists

  • TPA023 (7-tert-Butyl-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine)
    • Structure : Fluorophenyl and triazolylmethoxy groups.
    • Activity : Selective agonist for α2/α3-containing GABAA receptors (EC50 ~10 nM) with minimal sedation in primates. The tert-butyl group likely reduces metabolic degradation .
    • Comparison : Benzylthio in the target compound may confer different pharmacokinetic profiles due to sulfur’s metabolic susceptibility .

Bromodomain Inhibition

  • Compound 5 ([1,2,4]triazolo[4,3-b]pyridazine core)
    • Structure : Unspecified substituents (in-house library hit).
    • Activity : BRD4 BD1 inhibitor (IC50 = 1.2 µM). Structural optimization of the core scaffold improved potency, highlighting the importance of the triazole-pyridazine motif .

Key Insights

  • Substituent-Driven Selectivity : Electron-withdrawing groups (e.g., Cl, F) enhance target affinity, while alkoxy chains improve solubility and isoform specificity (e.g., PDE4A vs. PDE4B) .
  • Metabolic Stability : Sulfur-containing groups (e.g., benzylthio) may increase susceptibility to oxidation compared to ethers or fluorinated groups .
  • Synthetic Flexibility : The 6-position is amenable to diverse modifications (e.g., thioethers, hydrazones), enabling rapid SAR exploration .

Biological Activity

6-(Benzylthio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound notable for its unique structural features that combine a triazole and pyridazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiproliferative and antimicrobial properties. This article will explore the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C18H14N4SC_{18}H_{14}N_{4}S, with a molecular weight of 318.4 g/mol. Its structure is characterized by the presence of a benzylthio group attached to the triazole ring, which is believed to enhance its lipophilicity and biological interactions compared to other derivatives .

Synthesis

The synthesis of this compound typically involves multi-step reactions including nucleophilic substitutions at the benzylic carbon atom. Various methods have been explored to optimize yield and purity .

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

Cell Line IC50 (μM)
A5492.73 ± 0.33
MCF-71.23 ± 0.18
HeLa1.06 ± 0.16

These values suggest that the compound has potent cytotoxic effects and may serve as a lead compound in cancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have indicated that this compound also possesses antimicrobial activity. The mechanism of action appears to involve interference with cellular processes critical for microbial growth and survival .

Case Studies

Several studies have been conducted to evaluate the biological activity of compounds related to this compound:

  • C-Met Kinase Inhibition : A study synthesized derivatives that included this compound and evaluated their inhibitory effects on c-Met kinase. The most promising derivative showed an IC50 value comparable to established inhibitors .
  • Structure-Activity Relationship (SAR) : Research has focused on understanding how variations in the chemical structure influence biological activity. Compounds with different substituents were tested for their cytotoxicity against various cancer cell lines .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets involved in proliferation and survival pathways in cancer cells .

Q & A

Q. What are the common synthetic routes for preparing 6-(Benzylthio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine, and what key intermediates are involved?

The synthesis typically involves cyclization of hydrazine derivatives with substituted pyridazines. A standard method includes:

  • Step 1 : Reacting 3,6-dichloropyridazine with hydrazine hydrate to form 6-chloro-3-hydrazinopyridazine.
  • Step 2 : Condensation with benzaldehyde derivatives to yield arylidenehydrazine intermediates.
  • Step 3 : Oxidative cyclization using agents like Br₂/AcOH or iodobenzene diacetate (IBD) to form the triazole ring .
    Key intermediates include 6-arylidenehydrazino-3-aryl-1,2,4-triazolo[4,3-b]pyridazine, which can be further functionalized with thiol groups .

Q. Which spectroscopic techniques are critical for characterizing the structure of triazolopyridazine derivatives?

  • NMR spectroscopy (¹H, ¹³C) identifies substituent patterns and confirms cyclization.
  • Mass spectrometry (MS) verifies molecular weight and fragmentation patterns.
  • X-ray crystallography resolves stereochemistry and nonplanar conformations, as seen in sterically hindered bis-triazolopyridazines .
  • FT-IR confirms functional groups like thiols or amines .

Q. What in vitro assays are typically used to evaluate the cytotoxic potential of triazolopyridazine compounds?

  • MTT assay : Measures mitochondrial activity in cell lines (e.g., HeLa, HepG2) to determine IC₅₀ values .
  • Cell proliferation assays : Compare activity against reference drugs (e.g., adriamycin) .
  • Enzyme inhibition assays : For PDE4 isoforms, using fluorescence-based substrates to quantify selectivity .

Q. What are the primary safety considerations when handling chlorinated triazolopyridazine intermediates?

  • Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.
  • Waste disposal : Chlorinated intermediates require segregation as hazardous waste.
  • Emergency protocols : Immediate washing with water for skin exposure and fresh air for inhalation, as outlined in safety data sheets (SDS) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize PDE4 inhibitory activity?

  • Substituent variation : Introduce electron-donating groups (e.g., methoxy) on the catechol diether moiety to enhance PDE4A binding affinity .
  • Heterocyclic core modification : Replace pyridazine with pyrazine or thiadiazine to assess isoform selectivity (PDE4A vs. PDE4B) .
  • Docking studies : Use software like AutoDock to predict interactions with PDE4 catalytic domains and guide rational design .

Q. What strategies address low yields and harsh conditions in synthesizing bis-triazolopyridazines?

  • IBD-mediated cyclization : Improves yields (up to 85%) under mild conditions (dichloromethane, room temperature) compared to toxic Br₂/AcOH .
  • One-pot multicomponent reactions : Reduce purification steps by combining cyclization and functionalization in a single reactor .
  • Microwave-assisted synthesis : Shortens reaction times (e.g., from 24h to 2h) for hydrazone formation .

Q. How do crystallographic studies inform conformational analysis of triazolopyridazine derivatives?

X-ray structures reveal nonplanar tricyclic cores due to steric hindrance from substituents (e.g., 2-fluorophenyl groups). This twist impacts π-π stacking with target proteins, reducing off-target effects in PDE4 inhibition . Computational models (DFT) can correlate torsion angles with bioactivity .

Q. How to resolve contradictions in cytotoxicity data between cell lines?

  • Cell-specific factors : Assess membrane permeability (via logP measurements) and efflux pump expression (e.g., P-glycoprotein) .
  • Metabolic profiling : Use LC-MS to identify prodrug activation or degradation in different cell media .
  • Dose-response validation : Repeat assays with staggered concentrations to rule out assay-specific artifacts .

Q. What computational methods predict binding affinity of triazolopyridazine derivatives toward PDE4 isoforms?

  • Molecular docking : Simulate ligand binding to PDE4A (PDB: 1F0J) to prioritize substituents with favorable H-bonding (e.g., dimethoxyphenyl groups) .
  • MD simulations : Track stability of ligand-PDE4 complexes over 100 ns to identify residues critical for selectivity (e.g., Gln369 in PDE4A) .
  • QSAR models : Use CoMFA/CoMSIA to correlate steric/electronic features with IC₅₀ values .

Q. What modifications enhance selectivity toward PDE4 isoforms while minimizing off-target effects?

  • PEGylation : Introduce polyethylene glycol chains to reduce CNS penetration and limit side effects like emesis .
  • Prodrug design : Mask thiol groups with acetyl protectors to improve solubility and target liver-specific isoforms .
  • Hybrid inhibitors : Conjugate with known kinase inhibitors (e.g., c-Met) for dual-targeting in cancer models .

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